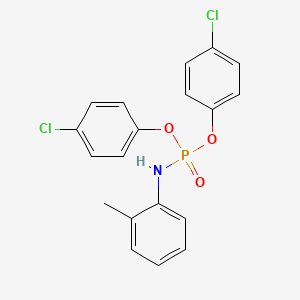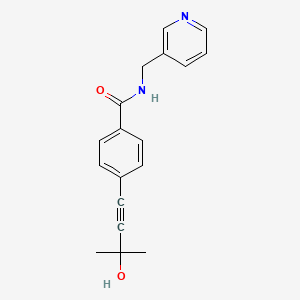
bis(4-chlorophenyl) (2-methylphenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate, also known as O-ethyl S-[bis(4-chlorophenyl) (2-methylphenyl)amido] methyl phosphonothioate, is a chemical compound that belongs to the family of organophosphate pesticides. It has been widely used in agriculture and public health to control pests and insects. In recent years, scientific research has been conducted to explore its potential applications in other areas, such as medicine and biochemistry.
Mecanismo De Acción
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitters in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can cause neurotoxicity, respiratory distress, and gastrointestinal disturbances. It can also cause DNA damage and oxidative stress, which may contribute to the development of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available. However, it also has several limitations. It is highly toxic and requires careful handling and storage. In addition, it has a short half-life and may degrade quickly in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on bis(4-chlorophenyl) (2-methylphenyl)amidophosphate. One area of focus is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the investigation of its effects on different biological systems, including the immune system and the microbiome. Finally, there is a need for further research into the environmental impact of this compound and its potential effects on human health.
Métodos De Síntesis
The synthesis of bis(4-chlorophenyl) (2-methylphenyl)amidophosphate involves several steps, including the reaction of 4-chloroaniline with 2-methylphenyl isocyanate, followed by the reaction of the resulting product with this compound S-methyl phosphonochloridothioate. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanisms of action of organophosphate pesticides and their effects on biological systems. In addition, it has been explored as a potential therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2NO3P/c1-14-4-2-3-5-19(14)22-26(23,24-17-10-6-15(20)7-11-17)25-18-12-8-16(21)9-13-18/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBCWSBBDYTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)

![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)

![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
